Cas no 63701-56-4 (S(-)-Baclofen Hydrochloride)

S(-)-Baclofen Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3S)-4-amino-3-(4-chlorophenyl)butanoic acid,hydrochloride
- Benzenepropanoic acid, b-(aminomethyl)-4-chloro-,hydrochloride (1:1), (bS)-
- S(-)-BACLOFEN HCL
- (-)-Baclofen hydrochloride
- (-)-S-3-(p-Chlorophenyl)-4-aminobutanoic acid hydrochloride
- AC1L2C67
- l-Baclofen hydrochloride
- S(-)-Baclofen hydrochloride
- UNII-799SU69U5P
- S(–)-β-(Aminomethyl)-4-chlorobenzenepropanoic acid hydrochloride
- Baclofen hydrochloride, (S)-
- (S)-4-Amino-3-(4-chlorophenyl)butanoic acid hydrochloride
- (S)-Baclofen hydrochloride
- DTXSID00213113
- 799SU69U5P
- EN300-26025407
- 63701-56-4
- S(-)-Baclofen hydrochloride, >=98% (HPLC), solid
- MFCD00078580
- Q27266743
- (3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride
- (S)-Baclofen HCl
- S(-)-beta-(Aminomethyl)-4-chlorobenzenepropanoic acid hydrochloride
- S(+/-)-beta-(Aminomethyl)-4-chlorobenzenepropanoic acid hydrochloride
- (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
- Benzenepropanoic acid, beta-(aminomethyl)-4-chloro-, hydrochloride, (S)-
- HYDROCINNAMIC ACID, beta-(AMINOMETHYL)-p-CHLORO-, HYDROCHLORIDE, (S)-
- AT28610
- BACLOFEN HYDROCHLORIDE, S-
- S(-)-Baclofen Hydrochloride
-
- MDL: MFCD00078580
- インチ: InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
- InChIKey: WMNUVYYLMCMHLU-DDWIOCJRSA-N
- SMILES: C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
計算された属性
- 精确分子量: 249.03249
- 同位素质量: 249.0323340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- Solubility: DMSO: >20 mg/mL
- PSA: 63.32
- 光学活性: [α]28/D −2.2°, c = 0.9 in methanol(lit.)
S(-)-Baclofen Hydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- RTECS号:MW5084400
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
S(-)-Baclofen Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | S8996014-500mg |
≥98%(HPLC) |
63701-56-4 | solid | 500mg |
RMB 22691.69 | 2025-02-21 | |
TRC | S155018-25mg |
S(-)-Baclofen Hydrochloride |
63701-56-4 | 25mg |
$144.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264246A-100mg |
S(−)-Baclofen hydrochloride, |
63701-56-4 | ≥98% | 100mg |
¥4272.00 | 2023-09-05 | |
TRC | S155018-50mg |
S(-)-Baclofen Hydrochloride |
63701-56-4 | 50mg |
$230.00 | 2023-05-17 | ||
Cooke Chemical | S8996014-25mg |
≥98%(HPLC) |
63701-56-4 | solid | 25mg |
RMB 1886.47 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264246-25 mg |
S(−)-Baclofen hydrochloride, |
63701-56-4 | ≥98% | 25mg |
¥1,361.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264246A-100 mg |
S(−)-Baclofen hydrochloride, |
63701-56-4 | ≥98% | 100MG |
¥4,272.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264246B-500mg |
S(−)-Baclofen hydrochloride, |
63701-56-4 | ≥98% | 500mg |
¥16546.00 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S920374-25mg |
S(?)-Baclofen hydrochloride |
63701-56-4 | ≥98% (TLC) | 25mg |
¥1,912.50 | 2022-09-28 | |
Cooke Chemical | S8996014-100mg |
≥98%(HPLC) |
63701-56-4 | solid | 100mg |
RMB 5870.58 | 2025-02-21 |
S(-)-Baclofen Hydrochloride 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
S(-)-Baclofen Hydrochlorideに関する追加情報
Introduction to S(-)-Baclofen Hydrochloride (CAS No. 63701-56-4)
S(-)-Baclofen Hydrochloride, with the chemical compound identifier CAS No. 63701-56-4, is a highly specialized pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is the enantiomerically pure form of baclofen, a well-known muscle relaxant and antispastic agent, and its hydrochloride salt enhances its solubility and bioavailability, making it more effective in therapeutic applications.
The pharmacological properties of S(-)-Baclofen Hydrochloride stem from its ability to interact selectively with GABA-B receptors in the central nervous system. Unlike its racemic counterpart, which contains both the S(-) and R(+)-enantiomers in equal proportions, the pure S(-) form exhibits greater potency and fewer side effects, making it a promising candidate for treating a variety of neurological disorders. Recent studies have highlighted its potential in managing conditions such as spasticity, multiple sclerosis, and even alcohol dependence.
One of the most compelling aspects of S(-)-Baclofen Hydrochloride is its mechanism of action. By modulating GABA-B receptor activity, it reduces neuronal excitability, which is particularly beneficial in conditions where excessive muscle tone or spasms are present. This mechanism has been extensively studied in clinical trials, where patients with spasticity due to cerebral palsy or stroke have shown significant improvements in mobility and quality of life after treatment.
Recent advancements in pharmacokinetic studies have further elucidated the benefits of S(-)-Baclofen Hydrochloride. Research indicates that its hydrochloride formulation allows for more consistent absorption rates, leading to stable plasma concentrations over time. This consistency is crucial for maintaining therapeutic efficacy while minimizing the risk of adverse effects. Additionally, the improved solubility enhances drug delivery, making it a superior option for oral administration.
The therapeutic potential of S(-)-Baclofen Hydrochloride extends beyond traditional muscle relaxation applications. Emerging research suggests that it may play a role in combating neurodegenerative diseases by protecting against oxidative stress and inflammation. Studies on animal models have demonstrated that S(-)-Baclofen Hydrochloride can mitigate neuronal damage caused by excitotoxicity, a key factor in conditions like Parkinson's disease and Alzheimer's disease.
In clinical settings, S(-)-Baclofen Hydrochloride has been tested in combination therapies to address complex neurological conditions. For instance, its synergistic effects with other neuroprotective agents have shown promise in slowing disease progression in patients with multiple sclerosis. The ability to tailor dosages precisely due to its enantiopure nature allows for personalized medicine approaches, where patients can receive optimized treatment plans based on their individual responses.
The development of novel delivery systems for S(-)-Baclofen Hydrochloride is another area of active research. Transdermal patches and sustained-release formulations are being explored to provide long-term relief with fewer dosing interruptions. These innovations aim to enhance patient compliance and reduce the burden of frequent medication intake, thereby improving overall treatment outcomes.
Ethical considerations and regulatory approvals are critical factors in bringing S(-)-Baclofen Hydrochloride to market. Given its potent effects and narrow therapeutic index, stringent safety protocols must be followed during clinical trials and post-market surveillance. Regulatory bodies such as the FDA and EMA have stringent guidelines to ensure that only safe and effective formulations reach patients. The ongoing research into this compound underscores the need for rigorous testing to validate its benefits across diverse populations.
The economic impact of S(-)-Baclofen Hydrochloride cannot be overlooked. As healthcare costs continue to rise, innovative treatments like this one offer cost-effective solutions for managing chronic neurological conditions. By improving patient outcomes and reducing hospitalizations, S(-)-Baclofen Hydrochloride has the potential to generate significant savings in healthcare expenditures while enhancing societal productivity.
Future directions in research include exploring the use of S(-)-Baclofen Hydrochloride as an adjunct therapy for mental health disorders such as anxiety and depression. Preliminary findings suggest that its modulation of GABAergic pathways may have anxiolytic effects, opening new avenues for treating these prevalent conditions. Additionally, investigating its role in pain management is another frontier that could expand its therapeutic applications significantly.
In conclusion, S(-)-Baclofen Hydrochloride (CAS No. 63701-56-4) represents a significant advancement in pharmaceuticals due to its targeted mechanism of action, improved bioavailability, and broad therapeutic potential. The ongoing research into this compound not only promises better treatments for existing neurological disorders but also opens new doors for addressing unmet medical needs. As science continues to unravel its benefits, S(-)-Baclofen Hydrochloride is poised to become a cornerstone in modern medicine.
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